4-Allyl-2-methoxyphenyl methanesulfonate
Overview
Description
4-Allyl-2-methoxyphenyl methanesulfonate is a chemical compound used in scientific research . It is also known as 4-Allyl-2-methoxyphenol Methanesulfonate and 2-Methoxy-4-(2-propenyl)phenol Methanesulfonate . It is a part of the Additional Cancer Bioactive Molecules category .
Molecular Structure Analysis
The molecular formula of this compound is C11H14O4S . The molecular weight is 242.29 .Scientific Research Applications
Catalysis and Chemical Reactions
4-Allyl-2-methoxyphenyl methanesulfonate has been studied in the context of catalysis and chemical reactions. For example, methanesulfonic acid and related compounds have been used as catalysts in the allylation of hydrates of α-keto aldehydes and glyoxylates, leading to the production of homoallylic alcohols (Wang, Chen, & Wang, 2001). Additionally, methanesulfonates have been involved in the synthesis and characterization of three-dimensional self-assemblies derived from sulfonate-phosphonate ligands (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Organic Synthesis
In organic synthesis, ferrous methanesulfonate has been utilized as an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions (Wang, Song, Wan, & Zhao, 2011). The compound also plays a role in the kinetics of elimination reactions of 1,2-diphenyl ethyl substrates in acetonitrile, demonstrating its importance in understanding reaction mechanisms (Kumar & Balachandran, 2008).
Biochemical Applications
Methanesulfonic acid and its esters have been explored in biochemical contexts as well. For instance, microbial metabolism of methanesulfonic acid, a stable strong acid, is a key aspect of the biogeochemical cycling of sulfur (Kelly & Murrell, 1999). This highlights the environmental and ecological relevance of these compounds.
Environmental and Analytical Chemistry
In environmental and analytical chemistry, these compounds are significant. For example, they are used in the selective hydrolysis of methanesulfonate esters, demonstrating their role in analytical methodologies (Chan, Cox, & Sinclair, 2008).
Chemical Kinetics and Reaction Mechanisms
Further studies have examined the chemical kinetics and reaction mechanisms involving methanesulfonates. Research into the mechanism of C=C bond migration in allyl phenyl sulfide during catalysis by methanesulfonic acid offers insights into complex reaction pathways (Mityagin, Gabbasova, Anisimov, & Kantor, 2019).
Safety and Hazards
Properties
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-4-5-9-6-7-10(11(8-9)14-2)15-16(3,12)13/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRYAPPBUKXOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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